molecular formula C8H14N2O B1422729 1-Cyclopentylimidazolidin-2-one CAS No. 1279815-55-2

1-Cyclopentylimidazolidin-2-one

Cat. No. B1422729
M. Wt: 154.21 g/mol
InChI Key: NJEIKDHKWKLMNF-UHFFFAOYSA-N
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Description

1-Cyclopentylimidazolidin-2-one is a compound with the CAS Number: 1279815-55-2 . It has a molecular weight of 154.21 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

Imidazolidin-2-ones and their analogues are structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . Over the years, sustainable and efficient protocols have been developed for the synthesis of these heterocycles . The most common approaches to imidazolidin-2-one derivatives include the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion .


Molecular Structure Analysis

The InChI Code for 1-Cyclopentylimidazolidin-2-one is 1S/C8H14N2O/c11-8-9-5-6-10 (8)7-3-1-2-4-7/h7H,1-6H2, (H,9,11) .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Cyclopentylimidazolidin-2-one are not mentioned in the search results, imidazolidin-2-ones are known to be involved in various chemical reactions. For instance, they can be transformed into a broad variety of complex structures .


Physical And Chemical Properties Analysis

1-Cyclopentylimidazolidin-2-one is a powder that is stored at room temperature . It has a molecular weight of 154.21 .

Scientific Research Applications

Thiazolidinediones and Their Bioactivity

Thiazolidinediones (TZDs) are a class of compounds containing the thiazolidinedione ring, which is a crucial pharmacophore in medicinal chemistry. This class of compounds has been extensively studied for its diverse biological activities, including antidiabetic, anti-inflammatory, and anticancer properties. The review by Mech et al. (2021) highlights the latest research on thiazolidinediones, focusing on their antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The impact of different substituents on the biological activity of thiazolidinediones was also discussed, providing insights into the structure-activity relationship crucial for drug development (Mech, Kurowska, & Trotsko, 2021).

Dipeptidyl Peptidase IV Inhibitors

Dipeptidyl peptidase IV (DPP IV) inhibitors are another area of interest in scientific research, especially for their role in treating type 2 diabetes mellitus. The review by Mendieta et al. (2011) covers the patents of DPP IV inhibitors, including those with thiazolidine structures. This class of drugs works by inhibiting the enzyme DPP IV, which is involved in glucose metabolism. The article provides a comprehensive overview of various chemical groups used as DPP IV inhibitors and discusses the importance of finding the perfect inhibitor for type 2 diabetes treatment that selectively inhibits glucose-dependent insulinotropic peptide (GIP) and glucagon-like peptide 1 (GLP-1) degradation without affecting other substrates or protein interactions (Mendieta, Tarragó, & Giralt, 2011).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-cyclopentylimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-8-9-5-6-10(8)7-3-1-2-4-7/h7H,1-6H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEIKDHKWKLMNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentylimidazolidin-2-one

Synthesis routes and methods

Procedure details

A −20° C. solution of 1-(2-chloroethyl)-3-cyclopentylurea (8.5 g, 44.6 mmol) in THF (446 mL), under Ar, was treated with NaH (60% in mineral oil, 4.46 g, 111 mmol), stirred at −10° C. for 1 h, 0° C. for 1 h, then RT for 3 h. The mixture was cooled to 0° C., treated with 50% satd. NH4Cl, the layers separated and the aqueous layer extracted with EtOAc (3×). The combined organics were dried over Na2SO4 and concentrated to dryness. The material was suspended in Et2O, the solids removed via filtration and the filtrate concentrated to dryness. The resulting material was dissolved in DCM, treated drop-wise with hexane until solids formed and the solids were collected via filtration and dried to afford 1-cyclopentylimidazolidin-2-one (4.3 g, 63%) as a white solid. 1H NMR (400 MHz, DMSO-d6): δ 6.16 (s, 1 H), 4.07-3.98 (m, 1 H), 3.28-3.22 (m, 2 H), 3.19-3.14 (m, 2 H), 1.66-1.55 (m, 4 H), 1.52-1.41 (m, 4 H); MS (ESI) m/z: 155.1 (M+H+).
Quantity
8.5 g
Type
reactant
Reaction Step One
Name
Quantity
4.46 g
Type
reactant
Reaction Step One
Name
Quantity
446 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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